2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl acetamide moiety at position 2.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c23-15-3-1-14(2-4-15)17-12-18-22(24-7-8-27(18)26-17)31-13-21(28)25-16-5-6-19-20(11-16)30-10-9-29-19/h1-8,11-12H,9-10,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJNZQDFRTVUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity This inhibition can lead to a halt in the cell cycle, preventing the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the replication of DNA and the division of cells. The downstream effects of this include the potential induction of apoptosis (programmed cell death), which can reduce the number of cancer cells.
Result of Action
The compound’s action results in significant inhibitory activity against CDK2. This leads to a decrease in cell proliferation, particularly in cancer cells. The compound has shown superior cytotoxic activities against certain cell lines.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel derivative within the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H17ClN4O3S
- Molecular Weight : 452.92 g/mol
- CAS Number : 1021257-87-3
The compound's structure features a pyrazolo[1,5-a]pyrazine core with a chlorophenyl group and a benzodioxin moiety, which may contribute to its biological activity.
Research indicates that this compound may exhibit inhibitory effects on specific kinases, particularly Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced cell proliferation in various cancer cell lines. The mechanism involves disrupting the transition from the G1 phase to the S phase of the cell cycle, which is vital for tumor growth suppression.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance:
- Inhibition of Glioblastoma Growth : A related compound was shown to inhibit glioma growth in patient-derived glioblastoma cells. It specifically targeted the AKT signaling pathway, which is often dysregulated in gliomas. The compound exhibited low micromolar activity against AKT2/PKBβ and was effective in reducing neurosphere formation in glioma stem cells while showing minimal toxicity toward non-cancerous cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been evaluated for their ability to inhibit AChE, which is relevant for treating neurodegenerative diseases . The presence of the sulfanyl group may enhance enzyme binding affinity.
Research Findings
Case Studies
- In Vitro Studies on Glioblastoma : A series of pyrazolo[1,5-a]pyrazine derivatives were synthesized and screened for anticancer activity. One notable derivative exhibited potent inhibition of glioma cell lines with an EC50 value indicating effective cytotoxicity against malignant cells while sparing normal cells .
- Kinase Profiling : The compound was subjected to kinase profiling against 139 purified kinases. Results indicated selective inhibition of AKT2 with IC50 values that suggest a promising therapeutic window for targeting gliomas .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from structurally related pyrazolo[1,5-a]pyrimidines, such as those reported in (e.g., 18q–18t ). These pyrimidine derivatives exhibit substitutions at positions 2 and 7 with methoxyphenyl, chlorophenyl, or fluorophenyl groups, but lack the sulfanyl acetamide and benzodioxin moieties critical to the target compound’s architecture .
Table 1: Structural Comparison of Key Analogues
Table 2: Pharmacological Comparison
Physicochemical Properties
- Solubility: The benzodioxin group in the target compound may enhance solubility compared to purely aromatic analogues (e.g., 11a in ), which rely on methyl and cyano groups for polarity .
- Stability: Sulfanyl linkages (as in the target) are less prone to oxidation than thioether bonds in compounds like 11b, which contain cyano substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
